2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide
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Overview
Description
2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H19N3OS3 and its molecular weight is 425.58. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Activities
- Benzodiazepines bearing benzothiazole moieties, including compounds similar to the specified chemical, have been synthesized and exhibit potent antimicrobial and antioxidant activities. These compounds were tested using methods like agar plate diffusion and radical scavenging activity tests (Naraboli & Biradar, 2017).
Anticancer Agents
- Benzimidazole–Thiazole derivatives have been synthesized and evaluated as potential anticancer agents. These compounds showed promising activity against different cancerous cell lines including HepG2 and PC12 (Nofal et al., 2014).
- A study on 5-methyl-4-phenyl thiazole derivatives, which are structurally similar, demonstrated their potential as anticancer agents, especially against human lung adenocarcinoma cells (Evren et al., 2019).
Photophysical Properties
- Investigations into the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamide crystals, which are structurally related, reveal insights into their hydrogen bonding interactions and crystallographic properties (Balijapalli et al., 2017).
Enzyme Inhibition Studies
- Certain benzothiazole derivatives have been designed and synthesized for inhibitory activities against protein tyrosine phosphatase 1B (PTP1B), a key target in treating type 2 diabetes and obesity (Rakse et al., 2013).
Antibacterial Evaluation
- Novel N-(benzo[d]thiazol-2-yl)acetamide derivatives have been developed and showed broad-spectrum antibacterial activity against various bacterial strains. This highlights their potential as antibacterial agents (Borad et al., 2015).
Mechanism of Action
Mode of Action
It has been suggested that it may interact with its targets through a process known as excited state intramolecular proton transfer (esipt), which results in a dual fluorescence emission .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interaction with multiple targets. The exact pathways and their downstream effects are yet to be determined .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
It has been reported that the compound exhibits good thermal and electrochemical stability .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s fluorescence properties may be affected by its environment .
Biochemical Analysis
Biochemical Properties
It has been found to exhibit luminescent properties due to the presence of the benzo[d]thiazol-2-yl and 4-methyl-2-(o-tolyl)thiazol-5-yl groups . These properties suggest that it could interact with certain enzymes or proteins, potentially influencing biochemical reactions.
Cellular Effects
Given its luminescent properties, it could potentially influence cell function by interacting with cellular signaling pathways, gene expression, or cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It could potentially interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS3/c1-13-7-3-4-8-15(13)20-23-14(2)18(27-20)11-22-19(25)12-26-21-24-16-9-5-6-10-17(16)28-21/h3-10H,11-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECLKQZPHAQJKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CSC3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.